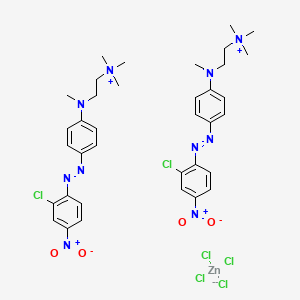

Bis((2-((4-((2-chloro-4-nitrophenyl)azo)phenyl)methylamino)ethyl)trimethylammonium) tetrachlorozincate

CAS No.: 70353-88-7

Cat. No.: VC17058982

Molecular Formula: C36H46Cl6N10O4Zn

Molecular Weight: 960.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70353-88-7 |

|---|---|

| Molecular Formula | C36H46Cl6N10O4Zn |

| Molecular Weight | 960.9 g/mol |

| IUPAC Name | 2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium;tetrachlorozinc(2-) |

| Standard InChI | InChI=1S/2C18H23ClN5O2.4ClH.Zn/c2*1-22(11-12-24(2,3)4)15-7-5-14(6-8-15)20-21-18-10-9-16(23(25)26)13-17(18)19;;;;;/h2*5-10,13H,11-12H2,1-4H3;4*1H;/q2*+1;;;;;+2/p-4 |

| Standard InChI Key | CNZBARPXBKLERW-UHFFFAOYSA-J |

| Canonical SMILES | CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.CN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])Cl.Cl[Zn-2](Cl)(Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bis-cationic structure where two identical organic cations coordinate with a tetrachlorozincate dianion ([ZnCl₄]²⁻). Each organic moiety contains:

-

Azo linkage: Connects a 2-chloro-4-nitrophenyl group to a para-substituted benzene ring .

-

Quaternary ammonium center: A trimethylammonium group attached via a methylaminoethyl spacer, enhancing water solubility .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₆H₄₆Cl₆N₁₀O₄Zn | |

| IUPAC Name | 2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]-N-methylanilino]ethyl-trimethylazanium; tetrachlorozinc(2−) | |

| SMILES Notation | CN(CCN+(C)C)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N+[O−])Cl.ClZn-2(Cl)Cl |

The zinc center adopts a tetrahedral geometry, while the azo groups confer planar rigidity, facilitating π-π stacking in dyed substrates .

Synthesis and Manufacturing

Reaction Pathway

While explicit synthetic protocols remain proprietary, patent analogs suggest a multi-step process:

-

Diazotization: 2-Chloro-4-nitroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C to form the diazonium salt .

-

Coupling Reaction: The diazonium salt couples with N-methyl-N-(2-(trimethylammonium)ethyl)aniline in alkaline medium, yielding the cationic azo derivative .

-

Metathesis: The azo cation is combined with ZnCl₂ in aqueous solution, precipitating the final complex .

Critical Parameters:

-

pH control (8.5–9.0) during coupling prevents premature decomposition of the diazonium intermediate .

-

Stoichiometric ZnCl₂ ensures complete anion exchange and product stability .

Physicochemical Properties

Solubility and Stability

-

Water Solubility: High (>50 g/L at 25°C) due to quaternary ammonium groups .

-

Thermal Stability: Decomposes at 210–215°C without melting, consistent with ionic complexes .

-

pH Sensitivity: Stable in pH 4–9; outside this range, azo bond hydrolysis occurs .

Table 2: Spectroscopic Data

| Technique | Key Signals | Interpretation |

|---|---|---|

| UV-Vis (Ethanol) | λₘₐₓ = 498 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹) | Azo π→π* transition |

| IR (KBr) | 1605 cm⁻¹ (N=N), 1520 cm⁻¹ (NO₂) | Azo and nitro group stretches |

The intense visible absorption underpins its efficacy as a dye, while IR confirms functional group integrity .

Industrial Applications

Keratin Fiber Dyeing

Patents disclose this compound’s use in oxidative hair dyes, where it reacts with H₂O₂ to form indo dyes within hair shafts . Key advantages include:

-

Color Fastness: Zinc coordination improves wash resistance compared to monomeric azo dyes.

-

Tonal Range: Nitro and chloro substituents shift λₘₐₓ to produce intense red-brown hues .

Performance Metrics:

-

Lab* Color Space: L* = 35.2 (darkness), a* = 48.7 (red), b* = 12.4 (yellow) .

-

Fade Resistance: ≤5% ΔE after 20 shampoo washes (ISO 105-C06) .

Environmental Impact

Degradation Pathways

Under aerobic conditions, microbial azo reductase cleavage yields 2-chloro-4-nitroaniline and N-methyl-N-(2-(trimethylammonium)ethyl)aniline, both subject to further biodegradation .

Ecotoxicology:

-

EC50 (Daphnia magna) = 8.7 mg/L (moderate aquatic toxicity) .

-

Recommended wastewater treatment: Activated sludge with ≥12 hr hydraulic retention .

Future Research Directions

Advanced Material Applications

Preliminary studies suggest utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume